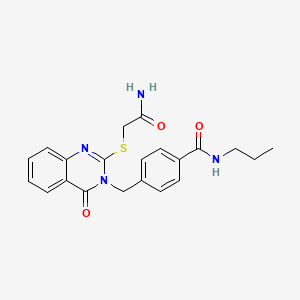

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Description

4-((2-((2-Amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-one core modified with a thioether-linked 2-amino-2-oxoethyl group at position 2 and an N-propylbenzamide moiety at position 2. This structure combines electron-withdrawing (carbonyl) and hydrogen-bonding (amide, amino) groups, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s synthesis likely involves coupling reactions between a benzamide intermediate and a functionalized quinazolinone precursor, as seen in analogous syntheses (e.g., EDCI/HOBt-mediated amidation in ) .

Properties

IUPAC Name |

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-2-11-23-19(27)15-9-7-14(8-10-15)12-25-20(28)16-5-3-4-6-17(16)24-21(25)29-13-18(22)26/h3-10H,2,11-13H2,1H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVDFPMCQNHORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone intermediate with 2-amino-2-oxoethyl thiol.

Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with N-propylbenzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core or the benzamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the amino or thioether groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or amines, depending on the target functional group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide":

General Information

- Common Name: 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide .

- CAS Number: 941877-37-8 .

- Molecular Weight: 410.5 .

- Molecular Formula: C21H22N4O3S .

Scientific Research Applications

While specific case studies and comprehensive data tables for "4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide" are not available within the provided search results, the search results suggest potential applications based on similar compounds:

- Medicinal Chemistry: Quinazolinone cores, like the one in this compound, have potential as anticancer, anti-inflammatory, and antimicrobial agents.

- Pharmacology: This compound can be used in developing new drugs that target specific enzymes or receptors.

- Materials Science: The unique structure could make it useful in developing novel materials with specific electronic or optical properties.

Potential Mechanism of Action

- The compound may interact with molecular targets, such as enzymes or receptors. The quinazolinone core might inhibit certain enzymes by binding to their active sites, blocking their activity. The thioether linkage and aromatic rings could enhance the compound’s binding affinity and specificity.

Synthesis

The synthesis of similar compounds involves several steps [4, 5]:

- Formation of the Quinazolinone Core: Cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

- Introduction of the Thioether Linkage: Reaction of the quinazolinone intermediate with a thiol compound, typically under mild basic conditions.

- Attachment of a Functional Group: Via nucleophilic substitution reactions.

- Final Coupling: Coupling of the intermediate with N-propylbenzamide, often using coupling reagents like EDCI or DCC in the presence of a base.

Related Compounds

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The thioether linkage and benzamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs (Table 1).

Structural Analogues and Substituent Effects

Key Structural Features Compared :

- Thioether Substituent: The 2-((2-amino-2-oxoethyl)thio) group distinguishes the target compound from analogs with aliphatic, aromatic, or heterocyclic thio substituents.

- Benzamide Group : The N-propylbenzamide moiety contrasts with sulfonamide () or cyclopropylbenzamide () groups in other derivatives.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Structure-Activity Relationship (SAR) Insights

- Thioether Substituents: Aliphatic vs. Aromatic: Aliphatic thio groups (e.g., ethylthio in compound 2, KI = 7.1 nM for hCA IX) exhibit stronger inhibition than aromatic substituents (e.g., benzylthio in compound 5, KI = 50.7 nM) . The target compound’s 2-amino-2-oxoethylthio group, with its dual hydrogen-bonding capacity (amide and amino), may enhance binding compared to purely hydrophobic substituents. Electron-Withdrawing Effects: Introduction of electron-withdrawing groups (e.g., Cl, F) on benzylthio derivatives () improves CA I inhibition (KI = 19.3–34.2 nM) . The target’s 2-oxoethyl group, being electron-withdrawing, may similarly optimize activity.

- Benzamide vs. Sulfonamide: Sulfonamide derivatives () are potent CA inhibitors due to their zinc-binding sulfonamide group. The target’s benzamide group may reduce CA affinity but improve selectivity for non-CA targets (e.g., kinase or viral enzymes) .

Physicochemical Properties

- Melting Points: Analogs with halogenated arylthio groups (e.g., 4-chlorophenyl in , compound 21: 273–275°C; 4-fluorophenyl in compound 24: 299–300°C) suggest that the target compound’s melting point may range between 260–300°C, typical for rigid quinazolinones.

Biological Activity

The compound 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that belongs to the quinazoline family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article summarizes the biological activity of this compound, supported by data tables, research findings, and case studies.

Anticancer Properties

Several studies have explored the anticancer potential of quinazoline derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- In Vitro Studies :

- Mechanism of Action :

- Case Study :

Anti-inflammatory Activity

In addition to anticancer effects, quinazoline derivatives have also been investigated for their anti-inflammatory properties.

- Cytokine Inhibition :

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide?

Answer:

A general approach involves coupling a quinazolinone core with functionalized benzamide derivatives. For example:

- React 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide with 2-chloro-N-substituted acetamide in dry acetone using anhydrous K₂CO₃ as a base, stirring at room temperature for 12 hours .

- Purify the product via crystallization (e.g., ethanol) and confirm purity using HPLC (>98%) .

Key parameters: Solvent choice (polar aprotic solvents enhance nucleophilic substitution), stoichiometry (1:1 molar ratio of thiol to chloroacetamide), and reaction time (monitored via TLC).

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the quinazolinone and benzamide moieties.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in structurally related quinazolinones .

Advanced: How can reaction conditions be optimized for introducing the thioacetamide moiety with high regioselectivity?

Answer:

- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitutions .

- Catalyst optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Oxidant selection: For thiol-to-disulfide conversions, employ tert-butyl hydroperoxide (TBHP) under reflux, as demonstrated in analogous oxadiazole syntheses .

- Temperature control: Higher temperatures (50–60°C) may improve reaction kinetics but could risk side reactions (e.g., hydrolysis of the acetamide group).

Advanced: How to resolve contradictions in biological activity data across different assays (e.g., anticancer vs. anti-inflammatory)?

Answer:

- Assay standardization: Ensure uniform cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-based viability tests).

- Purity verification: Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .

- Target engagement studies: Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to proposed targets (e.g., kinases or proteases).

- Off-target profiling: Screen against panels of related enzymes/receptors to identify polypharmacology, as seen in structurally similar quinazolinones .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s analogs?

Answer:

- Core modifications: Vary substituents on the quinazolinone ring (e.g., electron-withdrawing groups at C-6/C-7) to modulate electron density and binding affinity .

- Side-chain optimization: Replace the N-propyl group on the benzamide with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration.

- Bioisosteric replacements: Substitute the thioacetamide group with sulfonamide or carbamate moieties to improve metabolic stability .

- Pharmacokinetic profiling: Assess solubility (shake-flask method), plasma stability (mouse plasma incubation), and CYP450 inhibition to prioritize analogs.

Advanced: What strategies mitigate metabolic instability in vivo for this compound?

Answer:

- Prodrug design: Convert the 4-oxoquinazolinone moiety to a masked ketone (e.g., ketal or oxime) to reduce first-pass metabolism.

- Isotopic labeling: Replace labile hydrogens (e.g., α to the carbonyl) with deuterium to slow CYP450-mediated oxidation, as validated in related compounds .

- Co-administration with inhibitors: Test cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways.

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity.

- pH adjustment: Ionize the compound by preparing buffers at pH 6.5–7.4 (near the pKa of the quinazolinone NH group).

- Nanoparticle encapsulation: Employ lipid-based nanoparticles (e.g., liposomes) to enhance bioavailability, as demonstrated for hydrophobic quinazolinones .

Advanced: What computational tools can predict off-target interactions for this compound?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to screen against the PDB database for potential off-targets (e.g., kinases, GPCRs).

- Machine learning models: Apply DeepChem or Chemprop to predict toxicity endpoints (e.g., hERG inhibition, Ames mutagenicity).

- MD simulations: Run GROMACS simulations to assess binding stability to primary targets (e.g., >50 ns trajectories for conformational sampling).

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

- Anticancer activity: NCI-60 cell line panel or clonogenic assays.

- Anti-inflammatory potential: LPS-induced TNF-α suppression in RAW 264.7 macrophages.

- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Controls: Include reference inhibitors (e.g., erlotinib for EGFR) and vehicle-only groups.

Advanced: How to validate target specificity in complex biological systems?

Answer:

- CRISPR/Cas9 knockout models: Generate target gene-KO cell lines to confirm loss of compound efficacy.

- Chemical proteomics: Use affinity-based pull-down assays with biotinylated probes to identify binding partners .

- Transcriptomics: RNA-seq analysis post-treatment to map downstream pathway activation (e.g., apoptosis or cell cycle arrest markers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.